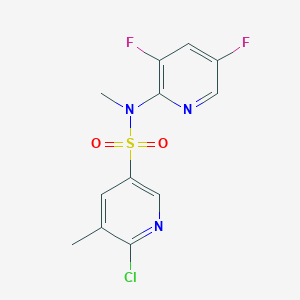
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide, also known as Compound A, is a small molecule drug that has been developed for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has been shown to have a range of biochemical and physiological effects in various scientific studies. It has been shown to reduce inflammation and pain in animal models of arthritis, and to inhibit tumor growth in animal models of cancer. It has also been shown to have antibacterial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for further scientific research. It has also been shown to have a range of potential therapeutic applications, making it a versatile compound for use in various scientific studies. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications. It is also important to investigate its safety and efficacy in clinical trials, to determine its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to optimize the synthesis method and to develop more efficient and cost-effective methods for producing 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A.
Métodos De Síntesis
The synthesis of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A involves a series of chemical reactions, starting from commercially available starting materials. The process involves the use of reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The synthesis method has been optimized to produce 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A in high yield and purity, making it suitable for further scientific research.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has also been studied for its potential use as an antibacterial agent, as it has shown activity against a range of bacterial strains.
Propiedades
IUPAC Name |
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O2S/c1-7-3-9(6-16-11(7)13)21(19,20)18(2)12-10(15)4-8(14)5-17-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFDXQOQHHQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

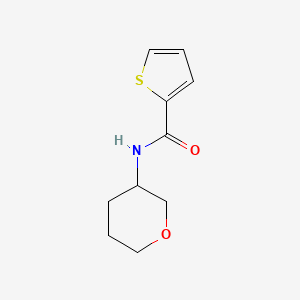
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

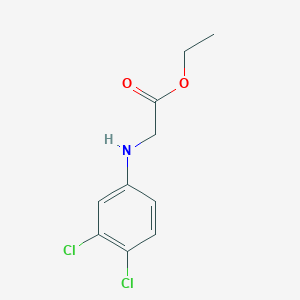
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
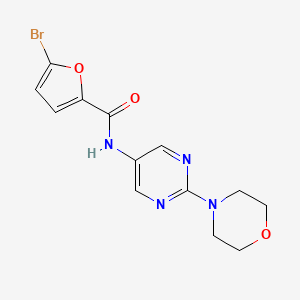
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
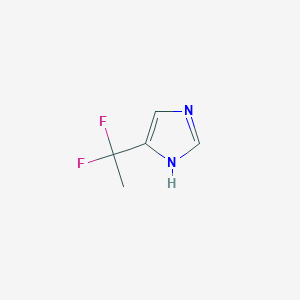
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
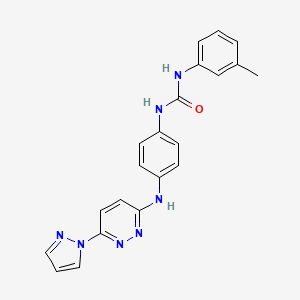
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)